4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride
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Overview
Description
4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structure, which combines a benzoic acid derivative with a phenylpyrimidinyl group, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride typically involves the reaction of 4-methyl-3-nitrobenzoic acid with 6-phenylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the reduction of the nitro group to an amino group. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[(4-pyridin-3-yl-pyrimidin-2-yl)amino]benzoic acid: This compound is structurally similar but contains a pyridinyl group instead of a phenyl group.
4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid: Another similar compound with a pyridinyl group, used in similar applications.
Uniqueness
The uniqueness of 4-Methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid hydrochloride lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylpyrimidinyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-methyl-3-[(6-phenylpyrimidin-4-yl)amino]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2.ClH/c1-12-7-8-14(18(22)23)9-15(12)21-17-10-16(19-11-20-17)13-5-3-2-4-6-13;/h2-11H,1H3,(H,22,23)(H,19,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKSJTAZQYGARI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC2=NC=NC(=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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